Dihydroxy Bendamustine

Beschreibung

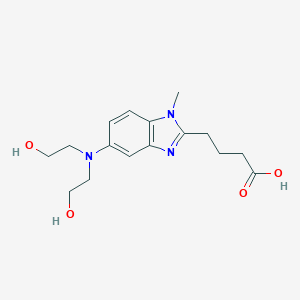

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDIDKYVZPCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548492 | |

| Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109882-30-6 | |

| Record name | Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXY BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Pathways of Dihydroxy Bendamustine

Hydrolytic Degradation of the Bis(2-chloroethyl)amino Moiety in Bendamustine (B91647)

The formation of Dihydroxy Bendamustine is primarily a result of the hydrolysis of the bis(2-chloroethyl)amino group of the parent Bendamustine molecule. This transformation is a significant degradation pathway for Bendamustine, particularly in aqueous environments.

Kinetic and Mechanistic Studies of Hydrolysis

The hydrolysis of Bendamustine to its monohydroxy (HP1) and dihydroxy (HP2) derivatives is a rapid process, especially under physiological conditions. The degradation of Bendamustine in aqueous solutions, such as 0.9% sodium chloride and phosphate-buffered saline (PBS), has been shown to follow first-order kinetics oup.com. The half-life of Bendamustine at room temperature is approximately 1.98 hours in 0.9% sodium chloride and 1.5 hours in PBS, indicating a rapid conversion to its hydrolytic products oup.com.

The proposed mechanism for the hydrolysis of the bis(2-chloroethyl)amino moiety involves an intramolecular cyclization, a characteristic reaction of nitrogen mustards. The nitrogen atom, acting as a nucleophile, attacks the adjacent carbon atom bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by water. The initial hydrolysis yields the monohydroxy derivative (HP1), and a subsequent, similar hydrolytic step on the remaining chloroethyl arm results in the formation of Dihydroxy Bendamustine (HP2).

Environmental and Chemical Factors Influencing Dihydroxy Bendamustine Formation

The rate of Dihydroxy Bendamustine formation is significantly influenced by several environmental and chemical factors, most notably pH and temperature.

pH: The stability of Bendamustine is highly pH-dependent. In acidic conditions (pH 2), the molecule is relatively stable. However, in neutral (pH 7) and alkaline (pH 9) aqueous solutions, Bendamustine degrades rapidly, leading to the formation of its hydrolysis products, including Dihydroxy Bendamustine. This increased degradation at higher pH is attributed to the greater availability of hydroxide ions, which can facilitate the hydrolysis of the chloroethyl groups.

Temperature: The rate of Bendamustine hydrolysis is also temperature-dependent. Increased temperatures accelerate the degradation process. Forced degradation studies have shown that significant degradation of Bendamustine occurs at elevated temperatures, such as 60°C and 80°C oup.com. Therefore, to minimize the formation of Dihydroxy Bendamustine in prepared solutions of Bendamustine, storage at reduced temperatures is recommended.

The following interactive table summarizes the stability of Bendamustine under various conditions, which directly correlates with the formation of Dihydroxy Bendamustine.

| Condition | pH | Temperature | Stability/Degradation | Reference |

| Acidic Hydrolysis | 2 | Room Temperature | Relatively Stable | |

| Neutral Hydrolysis | 7 | Room Temperature | Rapid Degradation | |

| Alkaline Hydrolysis | 9 | Room Temperature | Rapid Degradation | |

| Thermal Stress | Not specified | 60°C | Significant Degradation | oup.com |

| Thermal Stress | Not specified | 80°C | Significant Degradation | oup.com |

Dihydroxy Bendamustine as a Key Intermediate in Bendamustine Synthesis

Beyond being a degradation product, the dihydroxy analogue of Bendamustine, or more commonly its esterified form, serves as a crucial intermediate in several patented synthetic routes to produce Bendamustine hydrochloride.

Synthetic Routes Utilizing Dihydroxy Bendamustine Precursors

Several synthetic processes for Bendamustine hydrochloride utilize a dihydroxy ester intermediate, namely 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester google.comnewdrugapprovals.orggoogle.com. In these routes, a precursor molecule, 1-methyl-2-(4'-ethyl butyrate)-5-amino]-1H-benzimidazole, undergoes a reaction with ethylene oxide in the presence of water, sodium acetate, and acetic acid. This reaction introduces the two hydroxyethyl (B10761427) groups onto the amino functionality, yielding the dihydroxy ester intermediate google.comnewdrugapprovals.orggoogle.com.

This dihydroxy ester is then subjected to a chlorination reaction, typically using a chlorinating agent such as thionyl chloride in a solvent like chloroform. This step converts the two hydroxyl groups into chloro groups, forming the ethyl ester of Bendamustine. Subsequent in situ hydrolysis of the ester group with concentrated hydrochloric acid yields the final product, Bendamustine hydrochloride google.comnewdrugapprovals.orggoogle.com. This synthetic strategy highlights the importance of the dihydroxy intermediate in constructing the final active molecule.

Methodologies for Controlled Chemical Derivatization to Dihydroxy Bendamustine

The controlled synthesis of Dihydroxy Bendamustine can be achieved through the hydrolysis of Bendamustine under defined conditions. As previously discussed, adjusting the pH of an aqueous solution of Bendamustine to neutral or alkaline values will promote the hydrolysis of the chloroethyl groups to hydroxyl groups. By monitoring the reaction, for instance using High-Performance Liquid Chromatography (HPLC), the conversion to Dihydroxy Bendamustine can be tracked and the reaction stopped once the desired product is formed.

Furthermore, the synthesis of the dihydroxy ester intermediate, as described in the patents, represents a controlled chemical derivatization to a Dihydroxy Bendamustine precursor. The reaction of 1-methyl-2-(4'-ethyl butyrate)-5-amino]-1H-benzimidazole with ethylene oxide is a specific method to introduce the bis(2-hydroxyethyl)amino moiety in a controlled manner, leading to the formation of the key dihydroxy intermediate for subsequent conversion to Bendamustine google.comnewdrugapprovals.orggoogle.com.

Analytical Methodologies for Dihydroxy Bendamustine Characterization and Quantification

Chromatographic Techniques for Isolation and Separation

Chromatography is a cornerstone for the separation of Dihydroxy Bendamustine (B91647) from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the most frequently employed technique, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Development and Application

Reverse-phase HPLC (RP-HPLC) methods are widely utilized for the analysis of Bendamustine and its impurities, including Dihydroxy Bendamustine. scholarsresearchlibrary.comukaazpublications.com These methods typically employ a C18 column as the stationary phase. scholarsresearchlibrary.comukaazpublications.com

A stability-indicating HPLC method was developed to separate Bendamustine from its process-related and degradation impurities. oup.com This method utilized an Inertsil ODS-2 column with a gradient elution of water/trifluoroacetic acid and acetonitrile (B52724) at a flow rate of 1.0 mL/min and detection at 233 nm. oup.com Another RP-HPLC method used a Zorbax SB C18 column with a mobile phase of water:acetonitrile (65:35% v/v) containing 0.01% trifluoroacetic acid, also at a flow rate of 1.0 ml/min, with detection at 230 nm. ukaazpublications.com

Ion-pair chromatography has also been applied to enhance the separation of Bendamustine and its related compounds. One such method used a mobile phase containing 5 mM 1-octane sulfonic acid, methanol, water, and glacial acetic acid (55:45:0.075) with the pH adjusted to 6 with triethylamine. oup.com

The following table summarizes the operational parameters for various HPLC methods used in the analysis of Bendamustine and its metabolites.

| Parameter | Method 1 oup.com | Method 2 scholarsresearchlibrary.com | Method 3 ukaazpublications.com |

| Column | Inertsil ODS-2 (250 x 4.6 mm, 5 µm) | ACE C18 (250 mm × 4.6 mm, 5 µm) | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: Water/TFA (1000:1, v/v), B: Acetonitrile (gradient) | pH 7.0 buffer: methanol | Water:acetonitrile (65:35% v/v) with 0.01% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | 233 nm (PDA) | 235 nm (UV) | 230 nm |

| Column Temp. | 27°C | 35°C | 30°C |

| Sample Temp. | 5°C | 5°C | Not specified |

| Run Time | Not specified | 60 min | Not specified |

Advanced Separation Methods for Metabolite Profiling

For comprehensive metabolite profiling, more advanced techniques are often necessary. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying a wide range of metabolites in complex biological matrices. researchgate.netresearchgate.net

Metabolite profiling of Bendamustine in human urine following administration of [14C]Bendamustine led to the detection of 25 bendamustine-related compounds. researchgate.net This study utilized high-resolution liquid chromatography-tandem mass spectrometry with off-line radioactivity detection to identify metabolic conversions such as N-demethylation and γ-hydroxylation. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and sensitive quantification of Dihydroxy Bendamustine.

Mass Spectrometry for Identification and Metabolite Tracking

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of Bendamustine and its metabolites in biological fluids like plasma and urine. researchgate.netnih.gov An LC-MS/MS assay was developed for the quantification of Bendamustine, its phase I metabolites (γ-hydroxy-bendamustine and N-des-methylbendamustine), and Dihydroxy Bendamustine (HP2). researchgate.netnih.gov This method involved solid-phase extraction followed by injection onto a Synergi Polar RP column for the analysis of HP2. researchgate.netnih.gov The analytes were ionized using positive electrospray ionization and detected with a triple quadrupole mass spectrometer. researchgate.netnih.gov

Deuterium-labeled analogs of Dihydroxy Bendamustine, such as Dihydroxy Bendamustine D3 Hydrochloride and Bendamustine Impurity 4-D8, are used as internal standards in analytical and pharmacokinetic research to improve the accuracy of mass spectrometric quantification. veeprho.comsynzeal.com

The following table details the quantifiable range and precision of an LC-MS/MS assay for Bendamustine and its metabolites.

| Analyte | Matrix | Quantifiable Range | Inter-assay Accuracy | Inter-assay CV |

| Dihydroxy Bendamustine (HP2) | Plasma | 1-500 ng/mL | within ± 15% | < 15% |

| Dihydroxy Bendamustine (HP2) | Urine | 0.1-50 µg/mL | within ± 15% | < 15% |

Data sourced from Dubbelman et al., 2012. researchgate.netnih.gov

Spectrophotometric Methods for Dihydroxy Bendamustine Determination

While less specific than mass spectrometry, spectrophotometric methods offer a simpler and more accessible approach for the determination of Bendamustine and its degradation products. Several UV-Vis spectrophotometric methods have been developed for the quantification of Bendamustine hydrochloride in pharmaceutical formulations. researchgate.netjapsonline.com

One method involved measuring the absorbance maximum at 232.41 nm in phosphate (B84403) buffer (pH 6.8). researchgate.net Another study developed three derivative spectrophotometric methods, including one using a difference spectroscopy technique. japsonline.com These methods were validated according to ICH guidelines and demonstrated linearity over specific concentration ranges. japsonline.com Although primarily focused on the parent drug, these methods can be adapted to detect and quantify degradation products like Dihydroxy Bendamustine, especially in stability studies.

Validation of Analytical Procedures for Research Purposes

The validation of analytical methods is a critical step to ensure their reliability and reproducibility for research and quality control purposes. Validation is performed in accordance with guidelines from the International Conference on Harmonization (ICH). scholarsresearchlibrary.comjapsonline.com

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components. scholarsresearchlibrary.comoup.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically established by analyzing a series of dilutions of the analyte and is often expressed by the correlation coefficient (R²). scholarsresearchlibrary.comconferenceworld.in

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scholarsresearchlibrary.comconferenceworld.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. ukaazpublications.comoup.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.comconferenceworld.in

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.comconferenceworld.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ukaazpublications.com

For instance, a stability-indicating HPLC method for Bendamustine and its impurities was validated for precision, accuracy, linearity, LOD, LOQ, ruggedness, and robustness. oup.com Similarly, an RP-HPLC method for related substances of Bendamustine HCl reported linearity ranges, LOD, and LOQ for Dihydroxy Bendamustine. conferenceworld.in

The table below presents validation data for an RP-HPLC method for Dihydroxy Bendamustine.

| Validation Parameter | Result |

| Linearity Range | 0.25 - 744 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

| Intra-day Precision (%RSD) | 0.19 - 1.94 |

| Inter-day Precision (%RSD) | 0.41 - 2.53 |

Data sourced from a validated RP-HPLC method for the estimation of related substances for Bendamustine HCl. conferenceworld.in

Dihydroxy Bendamustine as an Impurity Reference Standard and Analytical Marker

Dihydroxy Bendamustine, chemically known as 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid, is a principal hydrolysis degradation product of the alkylating agent Bendamustine. jocpr.comtga.gov.au Due to the inherent instability of Bendamustine in aqueous solutions, where it undergoes hydrolysis of its chloroethyl groups, the formation of Dihydroxy Bendamustine is a critical parameter in the quality control of Bendamustine drug products. jocpr.comtga.gov.au Its significance in pharmaceutical analysis is twofold: it serves as a certified impurity reference standard and as a crucial analytical marker for monitoring the stability and degradation of Bendamustine.

As a reference standard, Dihydroxy Bendamustine is essential for the accurate identification and quantification of this impurity in both the drug substance and the final drug product. It is officially recognized in pharmacopeias, designated as Bendamustine USP Related Compound A. cymitquimica.comchemicea.comsimsonpharma.comusp.org The availability of a well-characterized, certified reference material (CRM) of Dihydroxy Bendamustine, produced in accordance with ISO 17034 and ISO/IEC 17025, ensures the reliability and accuracy of analytical methods. sigmaaldrich.com These standards are traceable to primary standards from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), where applicable. sigmaaldrich.com Pharmaceutical manufacturers and quality control laboratories utilize these reference standards for several key applications, including:

Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying Dihydroxy Bendamustine from the active pharmaceutical ingredient (API) and other related substances. synzeal.comsynzeal.comsynzeal.com

Release Testing: As part of the quality control process to ensure that batches of Bendamustine drug product meet the predefined specifications for impurity levels before being released to the market. synzeal.com

Stability Studies: To monitor the formation of Dihydroxy Bendamustine over time under various environmental conditions (e.g., temperature, humidity, light) to establish the shelf-life and appropriate storage conditions for the drug product. nih.gov

The role of Dihydroxy Bendamustine as an analytical marker is intrinsically linked to its function as a degradation product. Its presence and quantity in a sample of Bendamustine provide a direct measure of the extent of hydrolysis the drug has undergone. jocpr.com Bendamustine is susceptible to degradation via hydrolysis, which diminishes its cytotoxic activity. tga.gov.aunih.gov Therefore, monitoring for Dihydroxy Bendamustine is a key aspect of stability-indicating analytical methods. nih.gov Forced degradation studies, where Bendamustine is exposed to stress conditions such as acid, base, oxidation, and heat, are performed to understand its degradation pathways. nih.gov In these studies, Dihydroxy Bendamustine is a consistently observed degradant, confirming its utility as a marker for the chemical stability of the drug. jocpr.com

The development of sensitive and specific analytical methods is paramount for the accurate quantification of Dihydroxy Bendamustine. Various chromatographic techniques have been established for this purpose.

Metabolic Fate and Biotransformation of Bendamustine with a Focus on Dihydroxy Bendamustine

The Role of Hydrolysis as a Primary Metabolic Pathway

The principal metabolic pathway for bendamustine (B91647) is non-enzymatic hydrolysis. nih.gov This chemical degradation process is responsible for the majority of bendamustine's biotransformation. nih.gov The hydrolysis occurs at the bis(2-chloroethyl)amino moiety of the bendamustine molecule. This reaction leads to the sequential formation of two main metabolites: Monohydroxy Bendamustine (HP1) and Dihydroxy Bendamustine (HP2). nih.gov

These hydrolysis products, HP1 and HP2, are considered to possess little to no cytotoxic activity compared to the parent compound. nih.govresearchgate.net The rapid, non-enzymatic nature of this hydrolysis means that the clearance of bendamustine is not heavily reliant on hepatic enzyme function, particularly the cytochrome P450 system. nih.gov Consequently, this primary reliance on hydrolysis minimizes the potential for drug-drug interactions involving CYP enzyme inhibitors or inducers. nih.gov

Comparative Formation of Monohydroxy and Dihydroxy Bendamustine Metabolites

The hydrolysis of bendamustine is a stepwise process. The initial hydrolysis reaction replaces one of the chloroethyl groups with a hydroxyl group, forming Monohydroxy Bendamustine (HP1). Subsequently, a second hydrolysis reaction can occur, replacing the remaining chloroethyl group to form Dihydroxy Bendamustine (HP2). researchgate.net HP1 is therefore an intermediate in the formation of HP2.

While hydrolysis is established as the main pathway, detailed in vivo studies quantifying the precise comparative rates of formation between HP1 and HP2 are limited. Pharmacokinetic evaluations of Dihydroxy Bendamustine, in particular, have proven challenging due to low plasma concentrations and the presence of interfering peaks in analytical assays. nih.gov Nevertheless, both are recognized as the primary degradation products resulting from the chemical instability of bendamustine in aqueous environments. nih.gov

| Metabolite | Abbreviation | Formation Pathway | Cytotoxic Activity |

|---|---|---|---|

| Monohydroxy Bendamustine | HP1 | Hydrolysis | Little to none nih.govnih.gov |

| Dihydroxy Bendamustine | HP2 | Hydrolysis | Little to none nih.govnih.gov |

| γ-hydroxybendamustine | M3 | CYP1A2 Oxidation | Active nih.gov |

| N-desmethyl-bendamustine | M4 | CYP1A2 Oxidation | Active nih.gov |

Contribution of Dihydroxy Bendamustine Formation to Overall Bendamustine Clearance in Preclinical Models

A mass balance study conducted in rats demonstrated that bendamustine is extensively metabolized, with significant radioactivity recovered in both feces (approximately 50%) and urine (approximately 37%). fda.gov While the formation of Dihydroxy Bendamustine is a critical step in this metabolic cascade, its direct contribution to clearance is part of the broader hydrolysis pathway. The rapid clearance of the parent compound across various preclinical species underscores the efficiency of its metabolic processes, primarily driven by this chemical degradation.

| Species | Dose (mg/kg) | Clearance (CL) (mL/min) | Volume of Distribution (Vss) (L) | Half-life (t½) (h) |

|---|---|---|---|---|

| Mice (Balb/C) | 10 | 1.5 | 0.1 | 0.5 |

| Rats (Sprague-Dawley) | 10 | 20.8 | 0.8 | 0.4 |

| Rabbits | 5 | 105.1 | 5.3 | 0.5 |

| Dogs | 12 | 224.7 | 13.7 | 0.6 |

Data adapted from a study on predicting human pharmacokinetics from preclinical species. thieme-connect.com

Metabolic Interplay with Other Bendamustine Biotransformation Products

The metabolic fate of bendamustine is defined by the interplay between its primary hydrolysis pathway and minor oxidative pathways. While the non-enzymatic formation of Monohydroxy and Dihydroxy Bendamustine represents the major route of biotransformation, bendamustine also undergoes Phase I metabolism. nih.govnih.gov This secondary pathway is catalyzed by the cytochrome P450 isoenzyme CYP1A2, which produces two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.gov

Investigation of Biological Activity and Molecular Mechanisms of Dihydroxy Bendamustine

Assessment of Intrinsic Cytotoxic Activity of Dihydroxy Bendamustine (B91647) in Preclinical Models

Preclinical evaluations consistently show that dihydroxy bendamustine (also referred to as HP2) possesses little to no intrinsic cytotoxic activity. nih.govdrugbank.comresearchgate.netresearchgate.net It is considered a virtually inactive metabolite of bendamustine. nih.govaacrjournals.org Studies measuring its half-maximal inhibitory concentration (IC50) against various leukemia and non-Hodgkin's lymphoma cell lines found it to be largely non-cytotoxic, with an IC50 value greater than 550 µM. thieme-connect.com

Further investigation into its effects on cell proliferation reinforces its lack of activity. In a study using human breast cancer cell lines, dihydroxy bendamustine did not inhibit the proliferation of either MDA-MB-468 cells, which have high levels of constitutively activated STAT3, or MDA-MB-453 cells, which have low STAT3 activation. nih.govplos.org This was in stark contrast to its parent compound, bendamustine, which showed dose-dependent inhibition of proliferation in the STAT3-activated cell line. nih.govplos.org

| Compound | Cell Line | Key Characteristic | Observed Effect on Proliferation |

|---|---|---|---|

| Bendamustine | MDA-MB-468 | High P-STAT3 | Dose-dependent inhibition |

| Dihydroxy Bendamustine (HP2) | MDA-MB-468 | High P-STAT3 | No inhibition |

| Bendamustine | MDA-MB-453 | Low P-STAT3 | No inhibition |

| Dihydroxy Bendamustine (HP2) | MDA-MB-453 | Low P-STAT3 | No inhibition |

Evaluation of Dihydroxy Bendamustine's Impact on Cellular Processes

The primary mechanism of action for bendamustine is its function as an alkylating agent, which forms intra-strand and inter-strand cross-links in DNA. tga.gov.audrugbank.comnih.govmedac.eu This activity is attributed to its bis(2-chloroethyl)amino moiety. nih.gov Dihydroxy bendamustine is the product of the hydrolysis of this critical alkylating group. nih.govnih.gov Consequently, it lacks the chemical structure necessary for DNA alkylation and does not cause the DNA damage that is characteristic of its parent compound. This chemical transformation renders it functionally inactive as a DNA-damaging agent. nih.govaacrjournals.orgnih.gov

A direct consequence of bendamustine-induced DNA damage is the activation of cell death pathways, including apoptosis and mitotic catastrophe. nih.govnih.govhematologyandoncology.net These processes are hallmarks of its anticancer efficacy. Given that dihydroxy bendamustine does not cause DNA damage and exhibits negligible cytotoxicity, it does not trigger these downstream cellular events. nih.govresearchgate.net Its inability to inhibit cell proliferation or induce significant cellular stress means that it does not lead to programmed cell death or catastrophic mitotic errors, further distinguishing its inert profile from the potent activity of bendamustine.

One of the key molecular distinctions between bendamustine and its dihydroxy metabolite lies in their interaction with cellular signaling pathways. Research has identified the Signal Transducer and Activator of Transcription 3 (STAT3) as a direct target of bendamustine, but not of dihydroxy bendamustine. nih.govplos.orgnih.gov

In a biochemical assay, bendamustine was shown to inhibit the binding of the STAT3 Src homology 2 (SH2) domain to its target phosphopeptide. nih.govplos.orgresearchgate.net In contrast, dihydroxy bendamustine (HP2) had no inhibitory effect in the same assay. nih.govplos.orgresearchgate.net This fundamental difference in molecular interaction translates to divergent effects on STAT3 function within cells. Förster resonance energy transfer (FRET) assays demonstrated that bendamustine pretreatment could block STAT3 dimerization in cells, whereas dihydroxy bendamustine could not. nih.govplos.org Furthermore, bendamustine treatment led to a dose-dependent decrease in the expression of STAT3 target genes, such as c-Myc, cyclin D1, survivin, and Bcl-2, while dihydroxy bendamustine had no such effect. plos.org

| Activity Assessed | Bendamustine | Dihydroxy Bendamustine (HP2) |

|---|---|---|

| Inhibition of STAT3 SH2 Domain Binding | Yes | No |

| Inhibition of STAT3 Dimerization (FRET Assay) | Yes | No |

| Inhibition of STAT3 Target Gene Expression (e.g., c-Myc, Cyclin D1) | Yes | No |

Analysis of the Biological Inertness of Dihydroxy Bendamustine in Pharmacological Contexts

The collective evidence from preclinical studies confirms the biological inertness of dihydroxy bendamustine. As a hydrolytic product, it lacks the essential alkylating group of its parent compound, bendamustine, rendering it incapable of inducing the DNA damage that is central to bendamustine's pharmacological action. tga.gov.aunih.gov Its cytotoxic activity is minimal to non-existent, as demonstrated by high IC50 values and a lack of effect on cancer cell proliferation. thieme-connect.comnih.govplos.org Consequently, it does not trigger downstream cell death mechanisms like apoptosis or mitotic catastrophe. nih.govnih.gov Critically, molecular studies show it does not share bendamustine's ability to inhibit key signaling molecules such as STAT3. nih.govplos.org Therefore, in pharmacological contexts, dihydroxy bendamustine is considered an inactive metabolite that does not contribute to the therapeutic effects of bendamustine treatment. nih.govnih.gov

Structure Activity Relationship Sar of Dihydroxy Bendamustine and Analogues

Structural Determinants of Alkylating Activity Loss via Hydroxylation

Bendamustine's cytotoxic effect is primarily attributed to its function as a bifunctional alkylating agent, which forms covalent cross-links with DNA, leading to DNA damage and ultimately cell death. nih.govdrugbank.com This activity is intrinsically linked to the bis(2-chloroethyl)amino group, also known as a nitrogen mustard moiety, attached to the benzimidazole (B57391) ring. hospitalpharmacyeurope.comresearchgate.net The primary route of bendamustine (B91647) inactivation in the body is non-enzymatic hydrolysis, which leads to the formation of monohydroxy-bendamustine (HP1) and subsequently dihydroxy-bendamustine (HP2). nih.govnih.govresearchgate.net

The conversion to dihydroxy bendamustine involves the replacement of both chlorine atoms on the ethyl side chains of the nitrogen mustard group with hydroxyl (-OH) groups. researchgate.net This seemingly minor structural modification results in a profound loss of cytotoxic activity. drugbank.comtga.gov.auhemonc.org Studies have shown that the anti-tumour activity of metabolites like HP1 and HP2 is significantly lower than that of bendamustine. tga.gov.au One study reported that dihydroxy bendamustine (HP2) was essentially inactive, showing no inhibition of STAT3, a protein that bendamustine itself inhibits, highlighting the critical role of the chloroethyl groups. plos.org

The loss of alkylating activity upon conversion to dihydroxy bendamustine is a direct consequence of the change in chemical reactivity of the nitrogen mustard moiety. The bis(2-chloroethyl)amino group of bendamustine is highly electrophilic. The chlorine atoms are excellent leaving groups, which facilitates an intramolecular cyclization reaction to form a highly reactive aziridinium (B1262131) ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, such as the N7 position of guanine, forming a covalent bond. hospitalpharmacyeurope.com Since bendamustine is bifunctional, this process can occur twice, leading to the formation of robust inter- and intra-strand DNA cross-links that are difficult for cellular machinery to repair. nih.gov

In contrast, the bis(2-hydroxyethyl)amino moiety of dihydroxy bendamustine lacks this reactivity. The hydroxyl group is a poor leaving group compared to chlorine. Consequently, the formation of the aziridinium intermediate is not favored under physiological conditions. Without the ability to form this reactive intermediate, dihydroxy bendamustine cannot form covalent bonds with DNA and therefore cannot function as an alkylating agent. researchgate.netplos.org This inability to alkylate DNA is the core structural reason for its loss of cytotoxic and anti-cancer activity.

Comparative SAR Studies with Active Bendamustine Metabolites and Analogs

While hydrolysis leads to inactive metabolites like dihydroxy bendamustine, other metabolic pathways, primarily mediated by the cytochrome P450 (CYP) 1A2 enzyme, produce metabolites that retain cytotoxic activity. nih.govresearchgate.nethemonc.org The two main active metabolites are γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.gov

Comparative analysis of these metabolites provides a clear picture of the SAR for bendamustine:

Dihydroxy Bendamustine (HP2): As discussed, the replacement of both chloroethyl groups with hydroxyethyl (B10761427) groups abolishes alkylating activity. nih.govplos.org

γ-Hydroxybendamustine (M3): This metabolite is formed by hydroxylation of the butyric acid side chain. nih.gov Crucially, the bis(2-chloroethyl)amino alkylating moiety remains intact. As a result, M3 retains cytotoxic activity comparable to that of the parent drug, bendamustine. nih.govhospitalpharmacyeurope.com

N-Desmethyl-bendamustine (M4): This metabolite results from the removal of the methyl group from the benzimidazole ring. nih.gov Like M3, it also retains the essential bis(2-chloroethyl)amino group. Its cytotoxic potency is reported to be about 5- to 10-fold lower than that of bendamustine. nih.govhospitalpharmacyeurope.com

| Compound | Key Structural Feature | Metabolic Pathway | Alkylating Activity | Relative Cytotoxicity |

|---|---|---|---|---|

| Bendamustine | Bis(2-chloroethyl)amino group | Parent Drug | Yes | High |

| Dihydroxy Bendamustine (HP2) | Bis(2-hydroxyethyl)amino group | Hydrolysis | No plos.org | Little to none nih.govresearchgate.nethemonc.org |

| γ-Hydroxybendamustine (M3) | Intact Bis(2-chloroethyl)amino group | CYP1A2 Oxidation nih.gov | Yes | Comparable to Bendamustine nih.govhospitalpharmacyeurope.com |

| N-Desmethyl-bendamustine (M4) | Intact Bis(2-chloroethyl)amino group | CYP1A2 Oxidation nih.gov | Yes | 5-10 fold lower than Bendamustine nih.gov |

Computational Chemistry and Molecular Modeling for Dihydroxy Bendamustine SAR Elucidation

Computational chemistry and molecular modeling serve as powerful tools for elucidating the SAR of molecules like bendamustine and its metabolites at an atomic level. nih.govmdpi.com These in silico methods can provide quantitative insights into why dihydroxy bendamustine is inactive.

Quantum Chemical Studies: Quantum mechanics (QM) calculations can be employed to study the electronic properties of bendamustine and dihydroxy bendamustine. acs.org Such calculations can precisely determine the partial atomic charges, bond energies, and the energy barrier for the formation of the aziridinium ion. For bendamustine, these studies would show a favorable energy profile for the intramolecular cyclization due to the electron-withdrawing nature of the chlorine atom, making it a good leaving group. Conversely, for dihydroxy bendamustine, the calculations would reveal a significantly higher energy barrier for the departure of the hydroxyl group, confirming its poor leaving group character and the inability to form the reactive aziridinium ion. This directly explains the loss of alkylating reactivity.

Molecular Docking and Dynamics: Molecular docking simulations can model the interaction of bendamustine and dihydroxy bendamustine with a DNA double helix. While the primary mechanism is covalent bonding, initial non-covalent interactions are important for positioning the drug. Docking studies could reveal differences in the binding affinity and orientation of the two molecules within the minor or major grooves of DNA. Furthermore, molecular dynamics (MD) simulations can track the behavior of these molecules in a simulated physiological environment over time. For bendamustine, MD could illustrate its conformational flexibility and ability to position its reactive chloroethyl arms near nucleophilic sites on DNA bases. For dihydroxy bendamustine, these simulations would likely show a more stable, non-reactive interaction, lacking the pre-requisite positioning for covalent bond formation. These computational approaches provide a detailed, dynamic, and quantitative framework that complements experimental findings, confirming that the hydroxylation of the nitrogen mustard moiety is the definitive structural change responsible for the inactivation of bendamustine. nih.gov

Impurity Profiling and Degradation Pathways of Bendamustine Involving Dihydroxy Bendamustine

Dihydroxy Bendamustine (B91647) as a Primary Degradation Product of Bendamustine

Bendamustine's chemical structure, which includes a mechlorethamine (B1211372) group, makes it prone to hydrolysis in aqueous solutions. justia.comscholarsresearchlibrary.comoup.com This degradation pathway involves the sequential replacement of the two chloroethyl groups with hydroxyl groups. The initial hydrolysis step yields Monohydroxy Bendamustine (HP1). scholarsresearchlibrary.comisca.me Subsequent hydrolysis of the remaining chloroethyl group results in the formation of Dihydroxy Bendamustine (HP2), a primary and significant degradation product. scholarsresearchlibrary.comisca.menih.govgoogle.com In vitro data confirms that bendamustine is primarily metabolized via hydrolysis to these monohydroxy and dihydroxy metabolites. drugbank.compfizer.com Both HP1 and HP2 are considered to have low cytotoxic activity compared to the parent compound. nih.govdrugbank.compfizer.comfda.gov

The chemical name for Dihydroxy Bendamustine is 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid. scholarsresearchlibrary.comisca.mejocpr.com The formation of Dihydroxy Bendamustine is a critical factor in the stability of bendamustine formulations, as its presence indicates the extent of hydrolytic degradation. justia.comgoogle.comgoogle.com

Identification and Characterization of Dihydroxy Bendamustine-Related Impurities (e.g., Dimeric Species)

Beyond the primary hydrolysis products, other impurities related to Dihydroxy Bendamustine can form, including dimeric species. One such impurity is the Bendamustine Deschloro Dimer. pharmaffiliates.comnih.gov This impurity is thought to form through the hydrolysis of bendamustine followed by intermolecular esterification. researchgate.net

The chemical structure of the Bendamustine Deschloro Dimer Impurity is 4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid. nih.gov Its formation represents a more complex degradation pathway involving both hydrolysis and subsequent reactions between bendamustine and its degradation products. Other potential dimeric impurities that have been identified include the Bendamustine Chloro Dimer Impurity and the Bendamustine Dimer 2'-Allyl Ester. pharmaffiliates.com

Table 1: Identified Dihydroxy Bendamustine-Related Impurities

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Bendamustine Deschloro Dimer Impurity | C32H44N6O7 | 624.73 | 1391052-61-1 |

| Bendamustine Chloro Dimer Impurity | C32H41Cl3N6O4 | 680.06 | 1228551-91-4 |

| Bendamustine Dimer 2'-Allyl Ester | C35H45Cl3N6O4 | 720.13 | N/A |

Data sourced from Pharmaffiliates. pharmaffiliates.com

Forced Degradation Studies of Bendamustine Leading to Dihydroxy Bendamustine Formation

Forced degradation studies are essential for identifying the degradation pathways and the stability-indicating nature of analytical methods for bendamustine. These studies expose the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation.

Studies have shown that bendamustine is particularly sensitive to hydrolysis under alkaline, neutral, and peroxide conditions. humanjournals.com It is also sensitive to elevated temperatures. isca.meresearchgate.net Under these stress conditions, the formation of Dihydroxy Bendamustine is a prominent outcome. For instance, exposure to alkaline conditions (NaOH) results in significant degradation of bendamustine, leading to the formation of degradation products including Dihydroxy Bendamustine. isca.mewisdomlib.org Similarly, thermal stress has been shown to increase the levels of certain impurities. researchgate.net

Conversely, bendamustine has demonstrated relative stability under acidic conditions and when exposed to UV light, with minimal degradation observed. wisdomlib.orgresearchgate.net These findings are critical for determining appropriate storage and handling conditions for bendamustine formulations.

Table 2: Summary of Forced Degradation Studies on Bendamustine

| Stress Condition | Outcome |

|---|---|

| Alkaline Hydrolysis (e.g., NaOH) | Significant degradation, formation of Dihydroxy Bendamustine. isca.mewisdomlib.org |

| Acidic Hydrolysis (e.g., HCl) | Less decomposition compared to alkaline conditions. isca.me Relatively stable. researchgate.net |

| Oxidative (e.g., H2O2) | Less than 15% decomposition observed. isca.me Sensitive to peroxide conditions. humanjournals.com |

| Thermal (e.g., 80°C) | More sensitive than to acidic and oxidative conditions. isca.meresearchgate.net Increased impurity formation. researchgate.net |

| Photolytic (e.g., UV light) | Stable with minimal degradation. wisdomlib.org |

This table summarizes general findings from multiple sources.

Strategies for Minimizing Dihydroxy Bendamustine Formation in Pharmaceutical Formulations

Given the propensity of bendamustine to hydrolyze and form Dihydroxy Bendamustine, several strategies are employed to enhance its stability in pharmaceutical formulations.

Lyophilization (Freeze-Drying): This is a primary strategy to prevent the rapid hydrolytic degradation of bendamustine during long-term storage. justia.comjocpr.comgoogle.com By removing water from the formulation, the potential for hydrolysis is significantly reduced. googleapis.com However, the lyophilization process itself can be challenging, as prolonged contact with water during the pre-lyophilization and reconstitution phases can still lead to degradation. google.comrjptonline.org

Non-Aqueous Solvent Systems: To circumvent the issues associated with aqueous solutions, non-aqueous solvent systems are utilized. google.com These formulations use solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or N,N-Dimethylacetamide (DMA) to dissolve bendamustine. justia.comgoogle.com This approach minimizes the presence of water, thereby inhibiting the formation of Dihydroxy Bendamustine. google.com

Co-solvent Systems for Lyophilization: The use of a co-solvent system, often comprising tertiary butyl alcohol and water, has been explored for lyophilization. humanjournals.comgoogle.com This technique aims to improve the stability of bendamustine during the manufacturing process.

Control of pH: Maintaining an acidic pH (e.g., 2.5-3.5) in reconstituted solutions can help to slow down the rate of hydrolysis. google.com

Use of Stabilizers and Antioxidants: In some liquid formulations, antioxidants like thioglycerol are included to enhance stability. google.com

These strategies are crucial for developing stable bendamustine products with minimal levels of Dihydroxy Bendamustine and other degradation-related impurities, ensuring the safety and efficacy of the medication.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Bendamustine |

| Bendamustine Hydrochloride |

| Dihydroxy Bendamustine |

| Monohydroxy Bendamustine |

| Bendamustine Deschloro Dimer Impurity |

| Bendamustine Chloro Dimer Impurity |

| Bendamustine Dimer 2'-Allyl Ester |

| Polyethylene Glycol (PEG) |

| Propylene Glycol (PG) |

| N,N-Dimethylacetamide (DMA) |

| Tertiary Butyl Alcohol |

| Thioglycerol |

| Sodium Hydroxide (NaOH) |

| Hydrochloric Acid (HCl) |

Preclinical Pharmacokinetics and Elimination Studies of Dihydroxy Bendamustine

Detection and Quantification of Dihydroxy Bendamustine (B91647) in Preclinical Biological Samples

The detection and quantification of dihydroxy bendamustine in preclinical biological matrices such as plasma, urine, and bile are essential for pharmacokinetic studies. Validated bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the standard for accurately measuring drug and metabolite concentrations. researchgate.net

While specific validation reports for dihydroxy bendamustine assays in animal plasma are not extensively detailed in publicly available literature, the methodologies are well-established. For instance, a validated LC-MS/MS method for the quantification of bendamustine and its metabolites, including dihydroxy bendamustine (HP2), in human plasma and urine has been described. researchgate.net This method demonstrates the feasibility of developing sensitive and specific assays for this compound. The quantifiable range for HP2 in human plasma was established as 1–500 ng/mL, and in urine, it was 0.1–50 μg/mL. researchgate.net Similar methods are applied in preclinical studies, involving the extraction of the analyte from the biological matrix followed by chromatographic separation and mass spectrometric detection. fda.gov Studies on bendamustine in rats and dogs have successfully measured metabolite concentrations, indicating the use of such validated analytical techniques in preclinical settings. fda.gov

Elimination and Excretion Routes of Dihydroxy Bendamustine in Animal Models

Preclinical studies in animal models, primarily rats, have been fundamental in elucidating the elimination and excretion pathways of bendamustine and its metabolites. nih.govfda.gov Hydrolysis is a primary metabolic process for bendamustine, leading to the formation of monohydroxy bendamustine (HP1) and dihydroxy bendamustine (HP2). nih.gov

Mass balance studies using radiolabeled [14C]bendamustine in rats have shown that the majority of the administered radioactivity is recovered in the excreta. fda.govnih.gov Feces has been identified as a significant route of excretion, with some studies reporting approximately 50% of the radioactivity recovered in feces. fda.gov Another study in rats indicated that about 90% of the administered dose was recovered in excreta, with a substantial portion found in feces. nih.gov Urinary excretion also plays a role, accounting for approximately 37% of the radioactivity in one rat study. fda.gov

Comparison of Dihydroxy Bendamustine Pharmacokinetic Parameters with Parent Bendamustine

A direct comparison of the pharmacokinetic parameters of dihydroxy bendamustine with those of the parent compound, bendamustine, in preclinical species is limited by the lack of specific published data for the metabolite. However, extensive pharmacokinetic data for bendamustine is available from studies in mice, rats, rabbits, and dogs. thieme-connect.com In human studies, the plasma concentrations of dihydroxy bendamustine have been reported to be very low relative to the parent compound. nih.gov

Below is a summary of the pharmacokinetic parameters of the parent compound, bendamustine, in various preclinical species.

| Species | Dose (mg/kg) | t½ (h) | CL (mL/min) | Vss (L) |

|---|---|---|---|---|

| Balb/C Mice | 10 | 0.19 | 1.13 | 0.016 |

| Sprague Dawley Rats | 10 | 0.21 | 12.3 | 0.16 |

| New Zealand White Rabbits | 5 | 0.24 | 54.2 | 0.97 |

| Beagle Dogs | 12 | 0.24 | 299 | 3.02 |

Predictive Modeling for Dihydroxy Bendamustine Pharmacokinetic Behavior Across Species

Predictive modeling, such as interspecies allometric scaling, is a tool used to forecast human pharmacokinetic parameters from preclinical data. researchgate.netthieme-connect.com This approach is based on the principle that many physiological and biochemical processes scale with body weight across different species. researchgate.net

Studies have successfully applied allometric scaling to predict the human pharmacokinetics of the parent compound, bendamustine. thieme-connect.com By utilizing pharmacokinetic data from preclinical species like mice, rats, rabbits, and dogs, researchers have been able to estimate human clearance (CL) and volume of distribution at steady state (Vss) for bendamustine. thieme-connect.com

However, the application of such predictive modeling specifically to dihydroxy bendamustine has not been reported in the available literature. The focus of interspecies scaling efforts for bendamustine has been on the parent drug, likely due to its role as the primary active moiety. thieme-connect.com The development of predictive models for metabolites would require sufficient pharmacokinetic data for that specific metabolite across multiple preclinical species, which, as noted, is not currently available for dihydroxy bendamustine.

Q & A

Q. How is dihydroxy bendamustine identified and quantified in pharmacokinetic studies?

Dihydroxy bendamustine (HP2), a hydrolytic metabolite of bendamustine, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low plasma concentrations and rapid clearance. Researchers should validate assays for sensitivity (e.g., lower limits of quantification <1 ng/mL) and specificity to distinguish HP2 from structurally similar metabolites like monohydroxy bendamustine (HP1). Pharmacokinetic parameters (e.g., half-life, volume of distribution) must account for hydrolysis variability, as urinary excretion data for bendamustine metabolites can range from 0.8% to 50.2% .

Q. What experimental designs are recommended for assessing drug-drug interactions between bendamustine and monoclonal antibodies (e.g., rituximab)?

Comparative pharmacokinetic studies should include parallel arms for bendamustine monotherapy, combination therapy (e.g., bendamustine-rituximab), and control groups (rituximab alone). Key endpoints include clearance rates (e.g., bendamustine clearance ~40 minutes) and systemic exposure metrics (AUC, Cmax). Statistical power calculations must account for interpatient variability, particularly in hydrolysis-dependent metabolites like HP2 .

Advanced Research Questions

Q. How should researchers address contradictory pharmacokinetic data for dihydroxy bendamustine in clinical trials?

Contradictions often arise from hydrolysis variability and assay limitations. To mitigate this:

- Use replicate sampling during infusion and post-administration (e.g., 24-hour and 7-day timepoints) to capture metabolite decay patterns.

- Standardize urine collection protocols to reduce variability in excretion measurements.

- Apply mixed-effects modeling to account for covariates like hepatic CYP1A2 activity, which influences bendamustine metabolism .

Q. What methodological considerations are critical when studying the impact of prior bendamustine therapy on CAR-T cell manufacturing failure?

Retrospective cohort studies should stratify patients by:

- Bendamustine risk categories : High risk (washout <3 months + ≥3 cycles), intermediate risk (washout 3–24 months + ≥6 cycles), and low risk (others).

- Multivariate regression to control for confounders (e.g., platelet counts, CD4/CD8 ratios). Data management plans must detail anonymization protocols and ethical approvals for secondary data use .

Q. How can researchers optimize in vitro models to study dihydroxy bendamustine’s cytotoxicity in lymphoid malignancies?

- Use primary B-cell cultures or patient-derived xenografts (PDXs) to replicate tumor microenvironments.

- Measure apoptosis via flow cytometry (Annexin V/PI staining) and correlate with HP2 concentrations.

- Include hydrolysis controls (e.g., pH-adjusted buffers) to differentiate parent drug effects from metabolite activity .

Methodological Frameworks

Q. What frameworks are recommended for formulating research questions on dihydroxy bendamustine’s mechanisms?

- PICO Framework : Define Population (e.g., relapsed NHL patients), Intervention (HP2 exposure), Comparison (bendamustine monotherapy), and Outcome (progression-free survival).

- FINER Criteria : Ensure questions are Feasible (e.g., accessible patient cohorts), Novel (e.g., unexplored metabolite interactions), and Relevant to clinical guidelines .

Q. How should data management plans address dihydroxy bendamustine’s pharmacokinetic variability?

- Specify storage conditions for biological samples (e.g., -80°C to prevent hydrolysis).

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.

- Partner with institutional data repositories to ensure long-term accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.